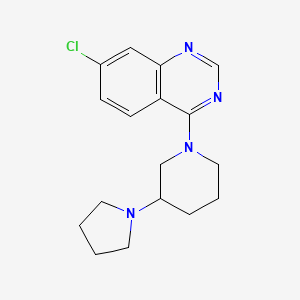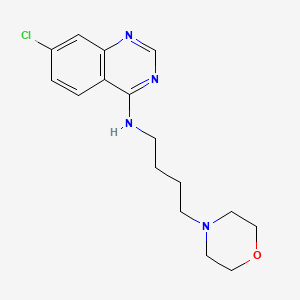
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is not fully understood. However, it has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels. It has been suggested that its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral and anti-bacterial activities may be due to its ability to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been shown to interact with various receptors, such as G protein-coupled receptors and ion channels. Its physiological effects include the modulation of cell growth, differentiation, and apoptosis. It has also been shown to modulate the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its diverse biological activities, high potency, and selectivity. It can be used to study various molecular targets and pathways involved in different biological processes. However, its limitations include its potential toxicity, low solubility, and stability issues. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its molecular targets and mechanisms of action, which can provide insights into its biological activities. Additionally, the development of new synthesis methods and analogs can improve its potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced techniques, such as molecular modeling and structural biology, can aid in the rational design of more effective compounds.
Méthodes De Synthèse
The synthesis of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been reported in the literature. One of the methods involves the reaction of 4-chloroquinazoline with 3-pyrrolidin-1-ylpiperidine in the presence of a suitable base and solvent. The reaction proceeds at elevated temperature and yields the desired product in good yield and purity. Other methods involving the use of different starting materials and reaction conditions have also been reported.
Applications De Recherche Scientifique
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-5-6-15-16(10-13)19-12-20-17(15)22-9-3-4-14(11-22)21-7-1-2-8-21/h5-6,10,12,14H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZVSWSZFOPZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)




